molecular formula C11H11F2IO2 B1472520 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester CAS No. 1445862-86-1

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester

Cat. No.: B1472520
CAS No.: 1445862-86-1
M. Wt: 340.1 g/mol
InChI Key: HJLUEUCTAPTPOK-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is a high-purity chemical building block designed for research applications. This compound integrates a benzoic acid scaffold substituted with fluorine and iodine atoms, protected as a tert-butyl ester. The presence of both fluorine and iodine on the aromatic ring makes it a versatile intermediate in synthetic chemistry. The iodine substituent serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . The fluorine atoms can influence the molecule's electronic properties and metabolic stability, which is valuable in the development of pharmaceuticals and agrochemicals. The tert-butyl ester group offers a protected carboxylic acid functionality, which can be deprotected under mild acidic conditions to reveal the free acid for further derivatization . This combination of features makes this compound a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the synthesis of candidate compounds and in materials science. This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2,4-difluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLUEUCTAPTPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189968
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445862-86-1
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles. Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses. Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions. This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.

Biological Activity

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester (CAS No. 1445862-86-1) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine and iodine into the benzoic acid structure can significantly influence its pharmacological properties, making it an interesting subject for medicinal chemistry research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F2IO2\text{C}_12\text{H}_{12}\text{F}_2\text{I}\text{O}_2

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, while the iodine atom may facilitate interactions with specific receptors or enzymes. The tert-butyl ester group can also impact the solubility and bioavailability of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which are critical in cancer progression.
  • Immunomodulatory Effects : The compound may modulate immune responses, affecting the activity of immune cells such as T-cells and macrophages.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study evaluated its effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers (e.g., caspase activation) .
  • Study 2 : In another study focused on enzyme inhibition, the compound was tested against MEK1 and PI3K pathways in D54 glioblastoma cells. It demonstrated potent inhibition with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent for targeting these pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorReduced viability in A549 cells
Enzyme InhibitionInhibition of MEK1 and PI3K
ImmunomodulationModulated T-cell activity

Table 2: IC50 Values for Enzyme Inhibition

CompoundIC50 (µM)Target
This compound0.5 - 3.0MEK1
1.0 - 5.0PI3K

Scientific Research Applications

Chemical Intermediate in Synthesis

DFIBATE serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can enhance biological activity or modify physical properties. For instance, the presence of fluorine atoms can improve the metabolic stability of compounds, making them more effective as drugs.

Table 1: Chemical Transformations Involving DFIBATE

Transformation TypeProductReference
EsterificationDFIBATE derivatives
HalogenationFluorinated benzoic acids
Coupling reactionsBiologically active compounds

Medicinal Chemistry Applications

DFIBATE has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents and other pharmaceuticals. Research indicates that modifications to the DFIBATE structure can lead to compounds with enhanced potency against various cancer cell lines.

Case Study: Anti-Cancer Activity

In a study focusing on the structure-activity relationship (SAR) of fluorinated benzoic acids, DFIBATE derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results demonstrated that certain substitutions on the DFIBATE scaffold significantly increased anti-cancer activity compared to non-fluorinated analogs .

Organic Synthesis Applications

DFIBATE is also utilized in organic synthesis as a building block for complex molecules. Its reactivity allows chemists to create various derivatives through reactions such as nucleophilic substitution and cross-coupling.

Table 2: Synthetic Routes Using DFIBATE

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionBase-catalyzed reactionsFormation of new esters or amides
Cross-CouplingPd-catalyzed reactionsAryl-aryl coupling products

Material Science Applications

Beyond medicinal chemistry, DFIBATE has potential applications in material science, particularly in the development of polymeric materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of fluorinated moieties into polymers can lead to materials with unique characteristics suitable for high-performance applications.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include methyl esters, nitriles, and benzotrifluorides, all sharing the 2,4-difluoro-5-iodo aromatic backbone but differing in functional groups (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Compound ID Functional Group CAS Number Key Properties
QD-4728 (Target Compound) tert-Butyl ester 1445862-86-1 High steric hindrance, hydrolytic stability, used in multi-step synthesis
QJ-2826 Methyl ester 1113050-16-0 Lower steric bulk; more prone to hydrolysis under basic conditions
HA-4269 Nitrile 1803837-32-2 Strong electron-withdrawing effect; enhances reactivity in cross-coupling
HA-7550 Benzotrifluoride 2227272-80-0 Increased lipophilicity; trifluoromethyl group alters electronic density
Key Observations:
  • Steric and Stability Effects : The tert-butyl group in QD-4728 provides greater resistance to hydrolysis compared to the methyl ester (QJ-2826), making it preferable in reactions requiring prolonged stability .
  • Electronic Effects : Nitriles (HA-4269) and benzotrifluorides (HA-7550) exhibit stronger electron-withdrawing properties than esters, influencing reaction rates in Suzuki or Ullman couplings .
  • Synthetic Utility : The iodine atom in all analogs enables participation in halogen-exchange reactions, but steric and electronic differences dictate their applicability. For example, QD-4728’s bulk may slow nucleophilic substitution compared to less hindered analogs .
Key Notes:
  • All tert-butyl esters require stringent precautions (e.g., ventilation, PPE) due to shared irritant risks .
  • No carcinogenic or ecotoxicological data are available for QD-4728, necessitating conservative risk management .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester typically involves:

  • Selective iodination and fluorination on a benzoic acid or benzoate precursor.
  • Esterification of the benzoic acid with tert-butanol or tert-butyl protecting groups.
  • Use of protection/deprotection steps to control regioselectivity and functional group compatibility.

Preparation of Halogenated Benzoic Acid Intermediates

A key precursor is 2,4-difluoro-5-iodobenzoic acid or closely related halogenated benzoic acids. Patent CN104086361A describes a multi-step procedure for preparing halogenated benzoic acids such as 2-chloro-5-iodobenzoic acid, which can be adapted for fluorinated analogs:

  • Step A: Iodination of Aromatic Ester

    • Methyl o-aminobenzoate is iodinated using potassium iodide and potassium iodate in aqueous solution under controlled temperature (55–60 °C) with acetic acid and methylene dichloride as solvents.
    • The reaction is monitored until completion, then cooled and extracted to isolate the iodinated intermediate.
  • Step B: Conversion to Amino Ester

    • The iodinated intermediate is refluxed with absolute ethanol and methanol solution to yield 2-amino-5-iodo ethyl benzoate after filtration and drying.
  • Step C: Diazotization and Sandmeyer Reaction

    • The amino ester is treated with hydrochloric acid and sodium nitrite at low temperature (0–5 °C) to form a diazonium salt.
    • This is then reacted with cuprous chloride at 25–30 °C to replace the amino group with chlorine, yielding chloro-5-iodo ethyl benzoate.
  • Step D: Hydrolysis to Acid

    • The chloro-5-iodo ethyl benzoate is hydrolyzed with sodium hydroxide in ethanol at 70–80 °C.
    • Acidification yields the chloro-5-iodobenzoic acid with high purity and yield (~95%).

This sequence can be modified to introduce fluorine substituents at the 2 and 4 positions by starting with appropriately fluorinated aminobenzoate derivatives or by selective fluorination reactions.

Step Reagents/Conditions Product Yield (%) Notes
A KI, KIO3, MeO-aminobenzoate, AcOH, CH2Cl2, 55–60 °C Iodinated methyl aminobenzoate - Iodination under mild heating
B Absolute ethanol, 30% MeOH, reflux 75–80 °C 2-Amino-5-iodo ethyl benzoate - Reflux for 1–3 h
C HCl, NaNO2, CuCl, 0–30 °C Chloro-5-iodo ethyl benzoate 92 Diazotization and Sandmeyer
D NaOH, EtOH, 70–80 °C, acidification Chloro-5-iodobenzoic acid 95 Hydrolysis to acid

Esterification to tert-Butyl Ester

The conversion of 2,4-difluoro-5-iodobenzoic acid to its tert-butyl ester can be achieved by:

  • Acid-catalyzed esterification using tert-butanol and strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.
  • Alternatively, tert-butyl ester formation via tert-butyl chloroformate or isobutylene in acidic media can be employed for milder conditions.

Typical procedure:

  • Dissolve the benzoic acid derivative in anhydrous solvent (e.g., dichloromethane).
  • Add tert-butanol and catalytic acid.
  • Stir and heat under reflux for several hours.
  • Monitor reaction completion by TLC or HPLC.
  • Work-up involves neutralization, extraction, and purification by recrystallization or chromatography.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Purpose Outcome/Product
Halogenation KI, KIO3, AcOH, CH2Cl2, 55–60 °C Iodination of aminobenzoate Iodinated intermediate
Amino Ester Formation Ethanol, MeOH, reflux 75–80 °C Conversion to amino ester 2-Amino-5-iodo ethyl benzoate
Diazotization HCl, NaNO2, CuCl, 0–30 °C Amino to chloro substitution Chloro-5-iodo ethyl benzoate
Hydrolysis NaOH, EtOH, 70–80 °C, acidification Ester hydrolysis to acid Chloro-5-iodobenzoic acid
Fluorination Fluorinated starting material or selective fluorination reagents Introduction of fluorine atoms 2,4-Difluoro-5-iodobenzoic acid
Esterification tert-Butanol, acid catalyst, reflux Formation of tert-butyl ester This compound

Research Findings and Notes

  • The iodination step is efficiently performed using potassium iodide and iodate in acidic aqueous-organic biphasic systems, yielding high regioselectivity and conversion rates.
  • Diazotization followed by Sandmeyer-type reactions enables substitution of amino groups with halogens under mild conditions, preserving sensitive fluorine substituents.
  • Hydrolysis and esterification steps proceed with high yields (>90%) when temperature and pH are carefully controlled.
  • The tert-butyl ester group provides steric protection and enhances compound stability, useful for subsequent synthetic transformations or biological applications.
  • Purity and yield optimization require careful solvent choice and temperature control, as well as efficient work-up procedures including extraction and drying.

Q & A

Q. What are the common synthetic routes for preparing 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester?

The synthesis typically involves multi-step reactions where the tert-butyl ester acts as a protecting group. For example, bromoacetic acid tert-butyl ester is used in coupling reactions under mild conditions to introduce functional groups while preserving ester stability . A general approach includes:

  • Step 1 : Iodination of a fluorobenzoic acid derivative using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures.
  • Step 2 : Esterification with tert-butyl alcohol via acid-catalyzed conditions (e.g., H₂SO₄ or DCC/DMAP).
  • Step 3 : Purification via column chromatography or recrystallization.

Q. How can the purity of this compound be assessed using chromatographic methods?

High-Performance Liquid Chromatography (HPLC) with UV detection is effective. For instance, a method using a C18 column, acetonitrile/water mobile phase (gradient elution), and a retention time of ~1.23 minutes (similar to tert-butyl ester analogs) can resolve impurities . LC-MS (e.g., m/z 757 [M+H]+ in analogous compounds) confirms molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹³C and ¹⁹F NMR identify fluorinated and iodinated positions. For tert-butyl esters, the ¹H NMR signal for the tert-butyl group appears as a singlet at ~1.4 ppm .
  • IR Spectroscopy : Confirms ester carbonyl stretching (~1720 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ or [M−tBu]+ fragments) .

Advanced Research Questions

Q. What strategies stabilize the iodo substituent during multi-step synthesis?

  • Protection of Iodo Group : Use temporary protecting groups (e.g., silyl ethers) to prevent displacement during fluorination or esterification .
  • Low-Temperature Reactions : Perform iodination at −20°C to minimize side reactions like dehalogenation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative degradation of the iodo group .

Q. How does the tert-butyl ester group influence reactivity in nucleophilic substitution reactions?

The tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, making the ester more stable under basic or nucleophilic conditions compared to methyl/ethyl esters. This stability allows selective deprotection in the presence of other labile groups (e.g., iodine) . However, under strong acidic conditions (e.g., TFA), the tert-butyl ester cleaves efficiently without affecting fluorinated or iodinated moieties .

Q. What are the challenges in achieving regioselective fluorination in the presence of an iodo group?

  • Competitive Halogen Exchange : Iodo groups may undergo unintended displacement by fluorine sources. To mitigate this, use directed ortho-metalation (DoM) with lithium amides to direct fluorination to specific positions .
  • Electrophilic Fluorination : Selectively introduce fluorine using reagents like Selectfluor® at controlled pH to avoid iodonium intermediate formation .

Q. How can computational chemistry predict electronic effects of difluoro and iodo substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects:

  • Iodo Group : Increases electrophilicity at the para position, facilitating nucleophilic aromatic substitution.
  • Fluorine Substituents : Stabilize intermediates via inductive effects, as seen in PubChem’s computed InChI data for similar compounds .

Methodological Considerations

  • Storage : Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use gloveboxes for moisture-sensitive reactions involving iodine or fluorine .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester
Reactant of Route 2
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2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester

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